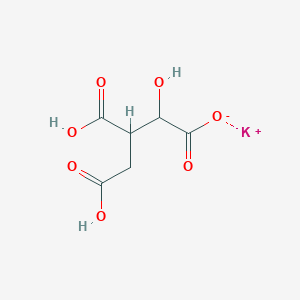

Potassium 3,4-dicarboxy-2-hydroxybutanoate

Description

Systematic Nomenclature and Established Academic Synonyms of the 3,4-Dicarboxy-2-hydroxybutanoate Anion

The anion, 3,4-dicarboxy-2-hydroxybutanoate, is more commonly known in academic and biological literature as isocitrate. nih.gov Its parent acid, isocitric acid, is a tricarboxylic acid, structurally defined as a propane-1-ol with carboxy groups replacing a hydrogen atom at each of the three carbon positions. nih.gov The systematic naming according to IUPAC (International Union of Pure and Applied Chemistry) standards provides a precise description of its molecular structure. Various synonyms are used across different chemical databases and research publications. nih.govnih.gov

| Nomenclature Type | Name |

| Common Name | Isocitrate |

| Systematic Name (User Prompt) | 3,4-Dicarboxy-2-hydroxybutanoate |

| IUPAC Name | 1-hydroxypropane-1,2,3-tricarboxylic acid |

| Depositor-Supplied Synonym | Monopotassium isocitrate |

This table summarizes the various names associated with the anionic form of the compound.

Stereoisomeric Forms of 3,4-Dicarboxy-2-hydroxybutanoate and Their Significance in Research

The molecular structure of isocitrate contains two asymmetric carbon atoms. This structural feature gives rise to four distinct stereoisomers. nih.gov These isomers are molecules that have the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms.

The four stereoisomers are:

threo-Dₛ-isocitrate

threo-Lₛ-isocitrate

erythro-Dₛ-isocitrate

erythro-Lₛ-isocitrate nih.gov

Among these, only one, threo-Dₛ-isocitric acid, is the natural and biologically active form. nih.gov This specific isomer is a substrate in the citric acid cycle (Krebs cycle) and is metabolized by cellular enzymes. nih.govnutritionreview.org The other three stereoisomers are not metabolized by cells and have been found to act as inhibitors of certain enzyme systems. nih.gov This high degree of stereospecificity is a hallmark of biological systems and underscores the importance of molecular geometry in biochemical reactions. The difficulty and high cost associated with separating the biologically active threo-Dₛ-isomer from the others, especially in chemical synthesis which produces a mixture, has historically limited its use in research and other applications. nih.govchiroblock.com

| Stereoisomer | Biological Activity | Significance |

| threo-Dₛ-isocitrate | Active | Natural isomer, metabolized in the Krebs cycle. nih.gov |

| threo-Lₛ-isocitrate | Inactive | Not metabolized by cells; can be an enzyme inhibitor. nih.gov |

| erythro-Dₛ-isocitrate | Inactive | Not metabolized by cells; can be an enzyme inhibitor. nih.gov |

| erythro-Lₛ-isocitrate | Inactive | Not metabolized by cells; can be an enzyme inhibitor. nih.gov |

This table outlines the stereoisomeric forms of isocitrate and their distinct biological relevance.

Structural Relationships and Analogies to Key Biological and Synthetic Intermediates

The structure of isocitrate is closely related to several other molecules of central importance in metabolism. Its most significant relationship is with citrate (B86180), its structural isomer. wikipedia.org Both are key intermediates in the Krebs cycle, a fundamental pathway for cellular energy production. ontosight.aifiveable.me

The conversion from citrate to isocitrate is catalyzed by the enzyme aconitase and proceeds through a cis-aconitate intermediate. proteopedia.orgnih.gov This isomerization is a critical step in the Krebs cycle. Citrate has a tertiary hydroxyl (-OH) group which cannot be readily oxidized. The enzymatic reaction repositions this group, transforming citrate into isocitrate, which has a secondary hydroxyl group. This secondary alcohol can be oxidized in the subsequent step of the cycle to produce α-ketoglutarate. chiroblock.comproteopedia.org

This structural relationship highlights how subtle changes in molecular architecture are essential for the progression of metabolic pathways. Besides citrate, isocitrate is also structurally analogous to other dicarboxylic and tricarboxylic acids involved in various biological processes. Another related compound is homoisocitrate, a slightly larger analog, which is involved in the biosynthesis of the amino acid lysine (B10760008). nih.gov

| Compound | Relationship to Isocitrate | Biological Context |

| Citrate | Structural Isomer | Precursor to isocitrate in the Krebs cycle. wikipedia.orgproteopedia.org |

| cis-Aconitate | Reaction Intermediate | Transient intermediate in the enzymatic conversion of citrate to isocitrate. proteopedia.org |

| α-Ketoglutarate | Metabolic Product | Formed from the oxidative decarboxylation of isocitrate in the Krebs cycle. nutritionreview.orgfiveable.me |

| Homoisocitrate | Structural Analog | An intermediate in the α-aminoadipate pathway for lysine biosynthesis. nih.gov |

This table details the structural and metabolic relationships between isocitrate and other key intermediates.

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;3-carboxy-2,5-dihydroxy-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.K/c7-3(8)1-2(5(10)11)4(9)6(12)13;/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVLPTBJBFVJENN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)[O-])O)C(=O)O)C(=O)O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7KO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635521 | |

| Record name | Potassium 3,4-dicarboxy-2-hydroxybutanoate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205939-59-9 | |

| Record name | Potassium 3,4-dicarboxy-2-hydroxybutanoate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Glyoxylate Cycle:in Many Non Human Systems, Including Bacteria, Fungi, and Plants, an Alternative Pathway Known As the Glyoxylate Cycle is Prominent, Especially when Organisms Are Grown on Two Carbon Compounds Like Acetate or Fatty Acids.ontosight.aiwikipedia.orgin This Pathway, Isocitrate is Cleaved Byisocitrate Lyase, an Enzyme Not Present in Vertebrates. This Reaction Bypasses the Decarboxylation Steps of the Citric Acid Cycle and Yields Two Molecules: Succinate a Four Carbon Molecule and Glyoxylate a Two Carbon Molecule .researchgate.netebi.ac.uk

Succinate (B1194679) can be used to replenish the citric acid cycle intermediates or be directed towards gluconeogenesis for the synthesis of carbohydrates. taylorandfrancis.com

Glyoxylate (B1226380) can condense with another molecule of acetyl-CoA, catalyzed by malate (B86768) synthase , to form malate, which can also be used for biosynthesis. researchgate.net

The glyoxylate cycle is crucial for these organisms as it allows for the net conversion of fats and acetate (B1210297) into carbohydrates, a process vital for the germination of oil-rich seeds in plants and for the survival of certain pathogens. wikipedia.orgresearchgate.net

The table below summarizes the key enzymes and pathways involved in the biosynthesis and immediate metabolism of isocitrate, the precursor to Potassium 3,4-dicarboxy-2-hydroxybutanoate.

| Pathway | Precursor(s) | Key Enzyme | Product(s) | Biological Role in Non-Human Systems |

| Citric Acid Cycle (Biosynthesis) | Oxaloacetate + Acetyl-CoA | Citrate (B86180) Synthase | Citrate | Central hub for energy metabolism and biosynthesis. nih.gov |

| Citric Acid Cycle (Biosynthesis) | Citrate | Aconitase | Isocitrate | Isomerization to prepare for oxidative decarboxylation. libretexts.org |

| Citric Acid Cycle (Catabolism) | Isocitrate | Isocitrate Dehydrogenase | α-Ketoglutarate + CO2 | Energy production (NADH/NADPH) and precursor for amino acid synthesis. wikipedia.orgproteopedia.org |

| Glyoxylate Cycle | Isocitrate | Isocitrate Lyase | Succinate + Glyoxylate | Enables growth on C2 compounds (acetate, fatty acids); net synthesis of carbohydrates. Prominent in bacteria, fungi, and plants. ontosight.aiwikipedia.org |

Advanced Synthetic Methodologies and Chemical Derivatization Strategies

Chemoenzymatic and Stereoselective Synthesis of 3,4-Dicarboxy-2-hydroxybutanoate and its Chirally Pure Analogues

The presence of multiple chiral centers in 3,4-dicarboxy-2-hydroxybutanoate necessitates the use of stereoselective synthetic methods to obtain enantiomerically pure forms. Chemoenzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical synthesis, offer a powerful strategy for achieving high stereoselectivity.

One potential chemoenzymatic route could involve the enzymatic hydrolysis of a prochiral diester precursor. For instance, the enzyme Alcalase® has been successfully used in the enantio- and regioselective monohydrolysis of 2-substituted succinate (B1194679) diesters to produce chiral half-esters with high enantiomeric excess. doi.org A similar strategy could be envisioned for a suitably substituted glutarate or a related five-carbon dicarboxylic acid derivative to introduce the desired stereochemistry at one of the chiral centers of the 3,4-dicarboxy-2-hydroxybutanoate backbone.

Another approach involves the use of aldol (B89426) reactions with chiral auxiliaries. The synthesis of orthogonally protected chiral β-hydroxy-γ-amino acids has been accomplished using chiral oxazolidinone protocols, allowing for the preparation of all possible stereoisomers. nih.gov This methodology could be adapted for the synthesis of 3,4-dicarboxy-2-hydroxybutanoate analogues by reacting a chiral enolate with a suitable carbonyl compound, followed by further functional group manipulations.

Table 1: Comparison of Stereoselective Synthesis Strategies

| Strategy | Description | Potential Advantages | Potential Challenges |

| Enzymatic Desymmetrization | Selective hydrolysis of a prochiral diester using enzymes like lipases or proteases. | High enantioselectivity, mild reaction conditions. | Substrate specificity of the enzyme, potential for low yields. |

| Chiral Auxiliary-Mediated Aldol Reaction | Use of removable chiral auxiliaries to direct the stereochemical outcome of an aldol condensation. | Well-established methodology, access to all stereoisomers. | Requires additional steps for auxiliary attachment and removal. |

| Asymmetric Hydrogenation | Catalytic hydrogenation of a prochiral olefinic precursor using a chiral catalyst. | High turnover numbers, potential for industrial scale-up. | Catalyst synthesis and cost, substrate scope limitations. |

Development of Novel Synthetic Routes for Related Carboxylated Hydroxy Compounds

The development of novel synthetic routes for polycarboxylated hydroxy compounds is an active area of research. One promising approach is the use of readily available starting materials from renewable resources. For example, citric acid, a naturally occurring tricarboxylic hydroxy acid, serves as a versatile starting material for the synthesis of a wide range of derivatives. nih.govresearchgate.net Methodologies developed for the modification of citric acid could be adapted for the synthesis of 3,4-dicarboxy-2-hydroxybutanoate.

Radical chemistry also offers innovative pathways to access complex carboxylic acids. For instance, a light-mediated, deoxygenative protocol has been developed to access γ-oxo-α-amino acid derivatives via the addition of acyl radicals to an alkene acceptor. chemrxiv.org This type of radical-based C-C bond formation could be explored for the construction of the carbon backbone of 3,4-dicarboxy-2-hydroxybutanoate.

Furthermore, one-pot syntheses from simple aldehydes using silylating agents and carbon dioxide have been reported for the preparation of α-hydroxy acids, avoiding the isolation of intermediates. organic-chemistry.org The extension of such methodologies to dicarbonyl precursors could provide a direct and efficient route to dicarboxylated hydroxy compounds.

Formation of Complex Derivatives and Oligomers Incorporating 3,4-Dicarboxy-2-hydroxybutanoate Moieties

The multiple carboxylic acid and hydroxyl groups of 3,4-dicarboxy-2-hydroxybutanoate make it an excellent monomer for the synthesis of polyesters and other polymers. Poly(α-hydroxy acids) are a class of biodegradable polymers that are typically synthesized via the ring-opening polymerization of cyclic monomers derived from α-hydroxy acids. acs.org A similar strategy could be employed by converting 3,4-dicarboxy-2-hydroxybutanoate into a cyclic lactone or anhydride, which could then undergo ring-opening polymerization to yield functionalized polyesters.

Direct polycondensation of hydroxy acids is another route to forming polyesters, and this method has been explored for various hydroxy acids. rsc.org The self-condensation of 3,4-dicarboxy-2-hydroxybutanoic acid could lead to the formation of oligomers and polymers with repeating units containing free carboxylic acid groups, which could be further functionalized.

The carboxylic acid groups can also be converted into a variety of other functional groups, such as amides, esters, and acid chlorides, to create complex derivatives. For example, citric acid has been used to functionalize nanoparticles and create novel biomaterials. jnsam.commdpi.com Similarly, the carboxyl groups of 3,4-dicarboxy-2-hydroxybutanoate could be used to attach it to surfaces or to other molecules of interest.

Catalytic Aspects in the Synthesis of 3,4-Dicarboxy-2-hydroxybutanoate and Related Structures

Catalysis plays a crucial role in the efficient and selective synthesis of polycarboxylated hydroxy acids. Acid catalysis is commonly employed in the synthesis of related compounds. For instance, the conversion of malic acid to coumalic acid is catalyzed by concentrated sulfuric acid. researchgate.netgoogle.com Similar strong acid catalysis could be explored for cyclization or dehydration reactions involving 3,4-dicarboxy-2-hydroxybutanoate.

Biocatalysis offers a green and sustainable alternative to traditional chemical catalysis. For example, Gluconobacter oxydans has been used for the oxidation of 1,6-hexanediol (B165255) to adipic acid and 6-hydroxyhexanoic acid. rsc.org A biocatalytic oxidation of a suitable precursor could be a potential route to 3,4-dicarboxy-2-hydroxybutanoate.

Organocatalysis is another emerging area with potential applications in the synthesis of functionalized polymers from hydroxy acids. The ring-opening polymerization of O-carboxyanhydrides derived from amino acids can be catalyzed by organic molecules like 4-dimethylaminopyridine (B28879) (DMAP). acs.org This approach could be adapted for the polymerization of cyclic derivatives of 3,4-dicarboxy-2-hydroxybutanoate.

Table 2: Catalytic Approaches in the Synthesis of Polycarboxylated Hydroxy Acids

| Catalyst Type | Example Application | Potential Relevance to 3,4-Dicarboxy-2-hydroxybutanoate |

| Acid Catalysis | Synthesis of coumalic acid from malic acid. researchgate.netgoogle.com | Potential for intramolecular cyclization and esterification reactions. |

| Biocatalysis | Oxidation of diols to dicarboxylic acids using whole-cell catalysts. rsc.org | Green synthesis of the parent acid from a suitable precursor. |

| Organocatalysis | Ring-opening polymerization of O-carboxyanhydrides. acs.org | Controlled polymerization of cyclic derivatives to form functional polyesters. |

| Metal Catalysis | Iron-catalyzed stereoselective synthesis of β-hydroxy carboxylic acids. documentsdelivered.com | Stereoselective introduction of the hydroxyl and carboxyl groups. |

Elucidation of Biological Roles and Metabolic Pathways in Non Human Systems

Mechanisms of Carbon Assimilation and CO2 Fixation in Extremophilic Microorganisms

Extremophilic microorganisms, particularly certain species of Archaea, have evolved unique carbon fixation pathways that are distinct from the more commonly known Calvin cycle. Two such pathways are the dicarboxylate/4-hydroxybutyrate (DC/4-HB) cycle and the 3-hydroxypropionate (B73278)/4-hydroxybutyrate (3-HP/4-HB) cycle. While isocitrate is not a direct intermediate in these specific cycles, its metabolism is linked to the broader context of dicarboxylate metabolism that underpins these pathways.

The Dicarboxylate/4-Hydroxybutyrate (DC/4-HB) Autotrophic Cycle and its Enzymatic Basis

The dicarboxylate/4-hydroxybutyrate (DC/4-HB) cycle is a carbon fixation pathway found in anaerobic or microaerobic archaea, such as those from the orders Thermoproteales and Desulfurococcales. researchgate.netnih.gov This cycle utilizes dicarboxylic acids as key intermediates to assimilate inorganic carbon. The pathway can be conceptually divided into two main parts. The first part involves the conversion of acetyl-CoA and two molecules of CO2 into succinyl-CoA. nih.gov The second part regenerates acetyl-CoA from succinyl-CoA via 4-hydroxybutyrate. pnas.orgpnas.org A key characteristic of this cycle is its reliance on oxygen-sensitive enzymes and the use of ferredoxin as a reductant. pnas.org

The enzymatic basis of the DC/4-HB cycle involves a series of reactions catalyzed by specific enzymes. Key enzymes in this pathway include pyruvate (B1213749) synthase, PEP carboxylase, malate (B86768) dehydrogenase, fumarate (B1241708) hydratase, fumarate reductase, succinyl-CoA synthetase, succinyl-CoA reductase, succinic semialdehyde reductase, 4-hydroxybutyryl-CoA synthetase, 4-hydroxybutyryl-CoA dehydratase, crotonyl-CoA hydratase, (S)-3-hydroxybutyryl-CoA dehydrogenase, and acetoacetyl-CoA β-ketothiolase. researchgate.netresearchgate.net

The 3-Hydroxypropionate/4-Hydroxybutyrate (3-HP/4-HB) Cycle and Intermediary Metabolites

The 3-hydroxypropionate/4-hydroxybutyrate (3-HP/4-HB) cycle is another significant carbon fixation pathway, predominantly found in thermoacidophilic archaea of the order Sulfolobales. wikipedia.orgresearchgate.net This cycle is adapted to aerobic conditions and is considered one of the most energy-efficient CO2 fixation pathways in extreme environments. wikipedia.org Similar to the DC/4-HB cycle, it can be divided into two parts. In the first part, acetyl-CoA is carboxylated twice to yield succinyl-CoA, proceeding through the key intermediate 3-hydroxypropionate. researchgate.netnih.gov The second part of the cycle is shared with the DC/4-HB cycle and involves the conversion of succinyl-CoA to two molecules of acetyl-CoA via 4-hydroxybutyrate. nih.gov

The intermediary metabolites of the 3-HP/4-HB cycle are central to its function. The cycle begins with the carboxylation of acetyl-CoA to malonyl-CoA. This is followed by a series of reduction and dehydration steps to form 3-hydroxypropionate. Further reactions convert 3-hydroxypropionate to propionyl-CoA, which is then carboxylated to methylmalonyl-CoA. Isomerization and subsequent reactions lead to the formation of succinyl-CoA. The latter half of the cycle then proceeds as in the DC/4-HB cycle.

Enzymatic Systems and Cofactor Requirements in Carboxylation and Reduction Processes

The carboxylation and reduction reactions within the DC/4-HB and 3-HP/4-HB cycles are catalyzed by a specific suite of enzymes with distinct cofactor requirements. These enzymatic systems are highly adapted to the extreme conditions in which these microorganisms thrive.

In the DC/4-HB cycle , the key carboxylation steps are catalyzed by pyruvate synthase and phosphoenolpyruvate (B93156) (PEP) carboxylase. frontiersin.org Pyruvate synthase utilizes reduced ferredoxin as an electron donor for the reductive carboxylation of acetyl-CoA to pyruvate. researchgate.net PEP carboxylase then fixes a second molecule of CO2 to PEP to form oxaloacetate. The reduction steps in this cycle are primarily dependent on NAD(P)H and reduced ferredoxin. nih.gov

The 3-HP/4-HB cycle , operating in aerobic organisms, employs a promiscuous acetyl-CoA/propionyl-CoA carboxylase for its carboxylation reactions. frontiersin.org This enzyme catalyzes the carboxylation of both acetyl-CoA to malonyl-CoA and propionyl-CoA to methylmalonyl-CoA. The reduction steps in this pathway predominantly utilize NADPH as the electron donor. researchgate.net

Below is an interactive data table summarizing the key enzymes and their respective cycles and functions.

| Enzyme | Cycle(s) | Function |

| Pyruvate Synthase | DC/4-HB | Reductive carboxylation of acetyl-CoA to pyruvate |

| PEP Carboxylase | DC/4-HB | Carboxylation of PEP to oxaloacetate |

| Acetyl-CoA/Propionyl-CoA Carboxylase | 3-HP/4-HB | Carboxylation of acetyl-CoA and propionyl-CoA |

| Malonyl-CoA Reductase | 3-HP/4-HB | Reduction of malonyl-CoA |

| Succinyl-CoA Reductase | Both | Reduction of succinyl-CoA |

| 4-Hydroxybutyryl-CoA Dehydratase | Both | Dehydration of 4-hydroxybutyryl-CoA |

Functional Interplay within Branched-Chain Amino Acid Degradation and Related Metabolic Fluxes in Model Organisms

Dicarboxylate metabolism, including intermediates like succinate (B1194679), is intricately linked to the degradation of branched-chain amino acids (BCAAs) such as isoleucine and valine in various bacteria. researchgate.net The catabolism of these amino acids serves as a source of carbon and energy, and the metabolic intermediates can feed into central metabolic pathways.

The degradation of isoleucine and valine generates propionyl-CoA. researchgate.net In many bacteria, propionyl-CoA is further metabolized through a pathway that ultimately yields succinyl-CoA, a key dicarboxylate intermediate of the TCA cycle. This conversion allows the carbon skeletons of these BCAAs to be utilized for gluconeogenesis or energy production. The initial step in BCAA catabolism is a transamination reaction, followed by oxidative decarboxylation to form the corresponding acyl-CoA derivatives. researchgate.net

Contributions to Polyhydroxyalkanoate (PHA) Biosynthesis and Regulation in Microbial Systems

Polyhydroxyalkanoates (PHAs) are biodegradable polyesters produced by numerous bacteria as intracellular carbon and energy storage compounds. google.com The biosynthesis of PHAs is closely linked to central carbon metabolism, and dicarboxylate intermediates can play a significant role in providing precursors for PHA synthesis.

Research in the model organism Pseudomonas putida has demonstrated a direct link between isocitrate metabolism and the production of medium-chain-length PHAs (mcl-PHAs). nih.gov Specifically, the inactivation of isocitrate lyase, an enzyme that catalyzes the cleavage of isocitrate, leads to an increased accumulation of mcl-PHAs. nih.gov This suggests that when the flux through the glyoxylate (B1226380) shunt (which consumes isocitrate) is blocked, the carbon from isocitrate can be redirected towards pathways that generate precursors for PHA synthesis. Isocitrate can be converted to 2-oxoglutarate, which can then be further metabolized to provide acetyl-CoA, a primary building block for many PHAs.

Broader Implications of Dicarboxylate Metabolism in Non-Human Biological Systems

The metabolism of dicarboxylates, including isocitrate and succinate, has broad implications for the physiology and ecological roles of non-human biological systems. In extremophilic archaea, the unique carbon fixation pathways centered around dicarboxylates enable them to thrive in harsh environments and contribute to primary productivity in ecosystems devoid of sunlight. wikipedia.org

The interplay between dicarboxylate metabolism and amino acid catabolism highlights the metabolic flexibility of microorganisms, allowing them to utilize a wide range of organic compounds as nutrient sources. researchgate.net This metabolic versatility is crucial for their survival and adaptation in diverse ecological niches.

Furthermore, the connection between dicarboxylate metabolism and the biosynthesis of valuable biopolymers like PHAs opens up avenues for biotechnological applications. nih.gov By understanding and manipulating the metabolic fluxes related to dicarboxylates, it may be possible to enhance the production of these biodegradable plastics in microbial cell factories, offering a sustainable alternative to conventional plastics. The study of these ancient and diverse metabolic pathways continues to provide fundamental insights into the evolution of life and offers potential solutions to contemporary environmental challenges.

Biosynthetic Origins and Enzymatic Precursors of Related Hydroxybutanoates

The compound Potassium 3,4-dicarboxy-2-hydroxybutanoate is understood to be a salt of isocitric acid, with "monopotassium isocitrate" being a recognized synonym. Therefore, its biosynthetic origins are intrinsically linked to the synthesis of isocitrate, a key intermediate in central metabolism across a vast range of non-human systems, including bacteria, archaea, fungi, and plants.

Isocitrate's primary biosynthetic pathway is a fundamental part of the citric acid cycle (also known as the Krebs cycle or tricarboxylic acid cycle), a series of enzyme-catalyzed chemical reactions essential for cellular respiration and the production of biosynthetic precursors. nih.gov

The synthesis of isocitrate occurs in two main enzymatic steps:

Formation of Citrate (B86180) : The cycle begins with the condensation of a four-carbon molecule, oxaloacetate, and a two-carbon molecule, acetyl-CoA. This reaction is catalyzed by the enzyme citrate synthase to form the six-carbon molecule, citrate. Acetyl-CoA itself is derived from various catabolic pathways, including the breakdown of carbohydrates (via glycolysis), fatty acids (via β-oxidation), and amino acids. byjus.com

Isomerization to Isocitrate : Citrate is then reversibly isomerized into its structural isomer, isocitrate. This conversion is catalyzed by the enzyme aconitase (also known as aconitate hydratase). This isomerization step is crucial as it repositions the hydroxyl group of the molecule, preparing it for the subsequent oxidative decarboxylation steps in the citric acid cycle. libretexts.org

These enzymatic precursors and reactions are central to the metabolism of virtually all aerobic organisms.

Metabolic Fates of Isocitrate

Once formed, isocitrate stands at a critical metabolic branch point, and its fate is determined by the specific enzymatic pathways active in the organism, which are in turn influenced by the available carbon sources and energy requirements of the cell.

Sophisticated Analytical and Characterization Techniques in Research

Advanced Chromatographic Methods for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of organic acids like isocitrate. Due to the high polarity of isocitrate, several HPLC modes are utilized for its effective separation and quantification. shimadzu.com

Reversed-phase (RP-HPLC) is a widely used technique. For highly hydrophilic compounds like isocitrate, the mobile phase often consists of aqueous solutions with specific additives to ensure adequate retention and separation. shimadzu.com A common approach involves using an acidic mobile phase to suppress the ionization of the carboxylic acid groups, allowing for better interaction with the nonpolar stationary phase. nih.gov For instance, a simple and rapid HPLC method for determining isocitric acid uses an Inertsil ODS-3 column with a mobile phase of 0.1% phosphoric acid and UV detection at 210 nm. nih.govresearchgate.net

Ion-exclusion chromatography is another powerful mode for organic acid analysis, often considered a first choice due to its high selectivity for weak acids. shimadzu.com This technique typically employs an H+ type cation exchange polymer as the stationary phase, which separates organic acids based on the principle of Donnan exclusion. shimadzu.com

The selection of detectors is critical for quantification. Direct UV detection at wavelengths between 200 and 210 nm is straightforward as it targets the carboxyl group's absorbance. shimadzu.com However, this can be prone to interference in complex samples. More selective detection can be achieved by coupling chromatography with other detectors or techniques. shimadzu.comshimadzu.com

| Technique | Stationary Phase (Column) | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| RP-HPLC | Inertsil ODS-3 (4.6 mm x 250 mm) | 0.1% Phosphoric Acid | UV (210 nm) | nih.govresearchgate.net |

| RP-HPLC | Hypersil Gold aQ | Potassium dihydrogen orthophosphate buffer (pH 2.8) | Diode Array (214 nm) | researchgate.net |

| RP-HPLC | Titank C18 (250 mm x 4.6 mm) | Methanol / 40 mM Potassium Dihydrophosphate (pH 2.4) (2:98 v/v) | UV (210 nm) | tandfonline.com |

| Mixed-Mode | Primesep D | Acetonitrile / Water with Ammonium Formate (pH 3.0) | ELSD | sielc.com |

Mass Spectrometry (MS) Applications for Structural Elucidation and Metabolic Profiling

Mass spectrometry, particularly when coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), is indispensable for the structural confirmation and sensitive quantification of isocitrate.

For GC-MS analysis, derivatization is required to make the non-volatile organic acids amenable to gas-phase analysis. Reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to convert the acidic and hydroxyl protons into less polar silyl (B83357) ethers and esters. nih.govplos.org This approach has been successfully applied to develop sensitive and robust single-ion monitoring (SIM) GC-MS methods for profiling metabolites of the tricarboxylic acid (TCA) cycle, including isocitrate, in biological samples like liver tissue and serum. nih.govnih.gov

LC-MS/MS is a powerful tool for analyzing isocitrate directly from aqueous samples. It provides high sensitivity and structural information through fragmentation analysis. The fragmentation pattern of isocitric acid in negative ion mode is distinct from its isomer, citric acid. While both can produce a product ion at m/z 173 (representing dehydration of the precursor ion at m/z 191), isocitric acid yields unique, diagnostic fragment ions at m/z 155 and m/z 111. nih.govnih.gov These subtle differences in MS fingerprints allow for the confident differentiation and annotation of these isobaric compounds in complex plant or biological extracts. nih.govresearchgate.net

| Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Description | Significance | Reference |

|---|---|---|---|---|

| 191 | 173 | [M-H-H₂O]⁻ | Common fragment (dehydration), also seen for citric acid | nih.gov |

| 191 | 155 | [M-H-2H₂O]⁻ ? | Diagnostic fragment for isocitric acid | nih.govnih.gov |

| 191 | 111 | [M-H-H₂O-CO₂-H₂O]⁻ ? | Diagnostic fragment for isocitric acid | nih.govnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the carbon skeleton and the chemical environment of each atom.

In ¹³C NMR spectra, the carboxyl carbons of acids typically absorb in the range of 165-185 ppm. pressbooks.pub This distinct region allows for the clear identification of the three carboxyl groups within the isocitrate molecule.

¹H NMR spectroscopy provides information on the proton environments. The protons on the carbon backbone of isocitrate appear at specific chemical shifts, and their splitting patterns (due to spin-spin coupling) reveal how the atoms are connected. The acidic protons of the carboxyl groups typically appear as broad singlets far downfield (around 10-12 ppm), though they are often exchanged with deuterium (B1214612) when using solvents like D₂O. princeton.edulibretexts.org Advanced 2D NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), can establish long-range correlations (2-3 bonds) between protons and carbons, which is particularly useful for assigning the quaternary carboxyl carbons that have no directly attached protons. princeton.edu

| Proton Assignment | Chemical Shift (ppm) | Reference |

|---|---|---|

| Hα | 2.98 | nih.gov |

| Hβ | 2.41 - 2.52 | nih.gov |

| Note: Data recorded in H₂O at 500 MHz. Chemical shifts can vary with solvent and pH. |

Other Spectroscopic Techniques for Functional Group Analysis

Other spectroscopic methods, like Fourier-Transform Infrared (FT-IR) spectroscopy, are valuable for identifying the key functional groups present in Potassium 3,4-dicarboxy-2-hydroxybutanoate. The IR spectrum of a carboxylic acid is characterized by two prominent absorptions. pressbooks.publibretexts.org

O-H Stretch: A very broad and strong absorption band appears in the region of 2500–3300 cm⁻¹. This breadth is due to the strong hydrogen bonding between carboxylic acid molecules. libretexts.org

C=O Stretch: A sharp, intense absorption from the carbonyl group appears between 1710 and 1760 cm⁻¹. Its exact position depends on the molecular structure and hydrogen bonding; dimeric, hydrogen-bonded acids typically absorb around 1710 cm⁻¹. pressbooks.publibretexts.org

The presence of these characteristic bands in the IR spectrum of a sample provides clear evidence for the carboxyl functional groups, while absorptions in the C-O stretching and O-H bending regions would further confirm the hydroxyl group. For instance, the FT-IR spectra of various Ti(IV)-α-hydroxycarboxylato complexes show characteristic antisymmetric and symmetric stretching vibrations for the metal-bound carboxylate moieties in the 1680-1628 cm⁻¹ and 1473-1327 cm⁻¹ regions, respectively. mdpi.com

Integration of Multi-Omics Approaches for Systems-Level Understanding

In modern systems biology, understanding the role of a single metabolite like isocitrate requires its integration into a broader biological context. Multi-omics approaches combine data from metabolomics (the study of metabolites), proteomics (proteins), transcriptomics (gene expression), and genomics to build a holistic view of a biological system. researchgate.net

Isocitrate is a key intermediate in the TCA cycle, a central hub of cellular energy metabolism. wikipedia.org Changes in the concentration of isocitrate can have significant downstream effects. For example, in immunology, the activation of immune cells leads to a remodeling of the TCA cycle. nih.gov Metabolites such as citrate (B86180) and succinate (B1194679) can accumulate and act as signaling molecules that regulate inflammatory gene expression. nih.gov

Multi-omics studies allow researchers to correlate changes in isocitrate levels with alterations in the expression of enzymes involved in the TCA cycle (from transcriptomics and proteomics data). researchgate.net This integrated analysis can reveal how metabolic pathways are rewired in response to stimuli or in disease states, such as cancer or psychiatric disorders. researchgate.netnih.gov By connecting the metabolome to the genome and proteome, these approaches provide a systems-level understanding that transcends the analysis of a single compound, revealing its functional importance in complex cellular networks. utrgv.edu

Mechanistic Studies of Biological Interactions and Functional Modulation Excluding Human Clinical Data

Enzyme Kinetic Analysis and Ligand Binding Studies involving Related Butanoate Structures

Studies on various nonsteroidal ligands have shown that even structurally similar molecules can adopt different orientations within the same binding site, leading to different biological activities. nih.gov For instance, research on the 5-HT3 receptor showed that the structurally related ligands tropisetron (B1223216) and granisetron (B54018) bind in different orientations. nih.gov This highlights the principle that minor changes in chemical structure can lead to significant differences in biological interactions.

In the context of enzyme-ligand interactions, the crystal structure of a thermophilic esterase (TtEst2) has been resolved with a butyrate (B1204436) ligand bound in its active site. researchgate.net This provides a model for how the butanoate moiety might interact with the catalytic residues of an enzyme. The binding is facilitated by specific amino acid residues that form a pocket accommodating the acyl group of the substrate. researchgate.net The specificity and efficiency of such enzymatic reactions are governed by kinetic parameters that can be determined through steady-state kinetic analysis. For example, studies on D-3-hydroxybutyrate dehydrogenase have elucidated its kinetic mechanism, showing a sequential pathway where the nicotinamide (B372718) nucleotide (NAD+) binds first, followed by the hydroxybutyrate substrate. nih.gov

The binding affinity and functional activity of a ligand are determined by its specific structural features. Structure-activity relationship (SAR) studies on various compounds have revealed the importance of stereoisomeric conformation, steric hindrance, and electronic effects in determining how a molecule binds to its target receptor or enzyme. northwestern.eduresearchgate.net

Interactive Table: Factors Influencing Ligand-Receptor/Enzyme Binding

| Factor | Description | Example | Reference(s) |

| Stereoisomerism | The spatial arrangement of atoms within molecules. Different stereoisomers can have vastly different binding affinities and activities. | D-isomers vs. L-isomers of a compound binding to a chiral active site. | northwestern.eduresearchgate.net |

| Steric Effects | The influence of the size and shape of the ligand on its ability to fit into a binding site. Bulky groups can hinder binding. | A large substituent on a ligand preventing it from entering a narrow enzyme active site. | northwestern.eduresearchgate.net |

| Electronic Effects | The distribution of electrons in a molecule, which influences electrostatic interactions with the binding site. | Electron-withdrawing or donating groups on a ligand affecting its interaction with charged residues in a receptor. | northwestern.eduresearchgate.net |

| Binding Orientation | The specific pose a ligand adopts within the binding pocket. | Tropisetron and granisetron adopting different orientations in the 5-HT3 receptor. | nih.gov |

Investigation of Metabolic Regulatory Feedback Loops involving Hydroxybutyrates in Model Organisms

Hydroxybutyrates, particularly 3-hydroxybutyrate (B1226725) (also known as β-hydroxybutyrate or 3-HB), are well-studied metabolites that serve as both an energy source and a signaling molecule in a variety of organisms, including animals, bacteria, and plants. nih.govresearchgate.net

In animals, 3-HB is a ketone body synthesized primarily in the liver from the oxidation of fatty acids. nih.gov It serves as a crucial alternative energy source for tissues like the brain, heart, and skeletal muscle, especially during periods of low glucose availability, such as fasting or prolonged exercise. nih.gov Beyond its role in energy metabolism, 3-HB functions as a signaling molecule that can regulate gene expression, lipid metabolism, and neuronal function. researchgate.net One of its key regulatory functions is the inhibition of histone deacetylases (HDACs), which leads to changes in chromatin structure and gene expression. researchgate.netmiami.edu This epigenetic modification, termed lysine (B10760008) β-hydroxybutyrylation (Kbhb), links metabolic state to the regulation of genes involved in starvation-responsive pathways. miami.edu Studies in mouse models have shown that elevated levels of 3-HB during fasting or diabetic ketoacidosis lead to a dramatic increase in histone Kbhb marks in the liver, which is associated with the upregulation of metabolic genes. miami.edu

In microorganisms, 3-hydroxybutyrate is a precursor for the synthesis of polyhydroxybutyrate (B1163853) (PHB), a carbon and energy storage polymer. nih.gov In plants, recent research suggests that 3-HB acts as a regulatory molecule that may influence DNA methylation levels and gene expression. nih.govresearchgate.net

The metabolic impact of β-hydroxybutyrate also extends to neurotransmission. Studies have shown that it can reduce glycolysis in neurons and diminish calcium responses induced by NMDA receptors. researchgate.net It has also been shown to interact with and modulate the activity of specific receptors, such as the hydroxycarboxylic acid receptor 2 (HCAR2) and free fatty acid receptor 3 (FFAR3). researchgate.net Furthermore, in nematode models (Caenorhabditis elegans) of amyloid-β aggregation, β-hydroxybutyrate has been observed to ameliorate pathology, suggesting a role in regulating protein homeostasis (proteostasis). nih.gov

Interactive Table: Functions of 3-Hydroxybutyrate in Model Organisms

| Organism Group | Primary Function(s) | Mechanism of Action | Reference(s) |

| Animals | Energy substrate, Signaling molecule | Oxidation for ATP production; Histone deacetylase (HDAC) inhibition; Receptor activation (e.g., HCAR2). | nih.govresearchgate.netmiami.edu |

| Bacteria | Energy and carbon storage | Substrate for polyhydroxybutyrate (PHB) synthesis. | nih.gov |

| Plants | Regulatory molecule | Influences DNA methylation and gene expression. | nih.govresearchgate.net |

| Nematodes (C. elegans) | Proteostasis regulation | Ameliorates amyloid-β aggregation toxicity. | nih.gov |

Role of the Potassium Counter-Ion in Biochemical Processes and Environmental Interactions

The potassium ion (K+) is the most abundant intracellular cation and is essential for the functioning of all living cells. wikipedia.orgwikipedia.org Unlike other macronutrients, it is not incorporated into the structure of macromolecules but exists as a free ion, playing a critical role in a vast array of physiological and biochemical processes. researchgate.netresearchgate.net

In both plant and animal cells, potassium is a key regulator of enzyme activity. It is required as a cofactor for over 80 different enzymes, including those involved in protein synthesis and carbohydrate metabolism. researchgate.net The high and relatively stable concentration of K+ in the cytosol provides the optimal ionic environment for these metabolic processes. wikipedia.org

Potassium is fundamental to maintaining cell turgor and osmotic balance. researchgate.netresearchgate.net In plants, the movement of potassium ions into and out of guard cells regulates the opening and closing of stomata, which is crucial for photosynthesis and transpiration. wikipedia.orgresearchgate.net This osmoregulatory function is also vital for plant responses to environmental stresses like drought and salinity. researchgate.netresearchgate.net An adequate supply of potassium helps plants maintain ion homeostasis and can enhance their tolerance to abiotic stresses. researchgate.net

In animal cells, concentration gradients of potassium and sodium ions across the cell membrane are maintained by the Na+/K+-ATPase pump. wikipedia.org These gradients are responsible for establishing the cell membrane potential, which is critical for nerve impulse transmission, muscle contraction, and heart function. wikipedia.org

From an environmental and ecological perspective, potassium is a key mineral nutrient for plants, and its availability in the soil is a major determinant of plant growth and crop yield. wikipedia.orgnih.gov Agricultural fertilizers are a major source of potassium, replenishing the soil that is depleted by intensive farming. wikipedia.org Ecologically, potassium plays a role in how plant communities respond to environmental shifts and in mediating interactions between plants and other organisms. nih.gov

Interactive Table: Key Roles of the Potassium Ion (K+)

| Process | Description | Organism(s) | Reference(s) |

| Enzyme Activation | Acts as a cofactor for numerous enzymes involved in metabolism. | All living cells | researchgate.net |

| Osmoregulation | Maintains cellular turgor and osmotic balance. | Plants, Animals | researchgate.netresearchgate.net |

| Stomatal Regulation | Controls the opening and closing of stomata for gas exchange. | Plants | wikipedia.orgresearchgate.net |

| Membrane Potential | Establishes and maintains the electrical potential across cell membranes. | Animals | wikipedia.org |

| Nutrient Transport | Facilitates the transport of other nutrients and metabolites. | Plants | nih.gov |

| Stress Response | Enhances tolerance to abiotic stresses like drought and salinity. | Plants | researchgate.netnih.gov |

Technological and Biotechnological Research Applications

Engineering of Metabolic Pathways for Enhanced CO2 Utilization and Bioproduction in Microbial Hosts

There is no available research demonstrating the use of Potassium 3,4-dicarboxy-2-hydroxybutanoate in the context of engineering microbial metabolic pathways. The scientific community has not published studies on its potential to enhance carbon dioxide (CO2) utilization or to improve the bioproduction of other valuable chemicals in microbial hosts. General research in metabolic engineering continues to explore various organic acids and their salts to optimize CO2 fixation and the synthesis of target molecules, but this specific potassium salt is not mentioned in the available literature.

Development of Sustainable Materials and Biopolymers from Related Hydroxybutanoates

While there is broad research into the development of sustainable materials and biopolymers from various hydroxybutanoate derivatives, there is no specific information linking this compound to these efforts. The focus in biopolymer research often lies on compounds like polyhydroxybutyrates (PHBs) and their copolymers, which are produced by microorganisms. The potential role of this compound as a monomer or an additive in the synthesis of novel biopolymers has not been explored in published studies.

Utilization as Advanced Chemical Feedstocks and Building Blocks in Specialized Synthesis

The potential of this compound as an advanced chemical feedstock or a building block in specialized chemical synthesis is not documented in the available scientific literature. While its structure, featuring multiple carboxylic acid and hydroxyl groups, suggests theoretical potential for various chemical transformations, no studies have been published that demonstrate its practical application in the synthesis of other complex molecules or materials.

Development of Research Probes and Tools for Biochemical Investigations

There is no indication in the current body of scientific research that this compound has been developed or utilized as a research probe or a tool for biochemical investigations. Such applications would typically involve modifying the molecule to include reporter groups or using it to study specific enzyme mechanisms or metabolic pathways. However, no such studies involving this particular compound have been published.

Future Research Directions and Emerging Paradigms

Discovery of Novel Biosynthetic and Catabolic Pathways for Carboxylated Hydroxybutanoates

The biosynthesis of polyhydroxyalkanoates (PHAs), which are polyesters produced by various bacteria as intracellular carbon and energy storage compounds, provides a foundational model for understanding how carboxylated hydroxybutanoates might be synthesized in nature. The key enzymes in the most common PHA biosynthetic pathway are β-ketothiolase, acetoacetyl-CoA reductase, and PHA synthase. These enzymes work in concert to convert acetyl-CoA into poly(3-hydroxybutyrate) (PHB), a simple yet widely studied PHA.

While direct pathways for the biosynthesis of Potassium 3,4-dicarboxy-2-hydroxybutanoate are not yet elucidated, the existing knowledge of PHA metabolism offers a roadmap for discovery. It is hypothesized that novel pathways could involve enzymes capable of acting on dicarboxylic acid substrates or intermediates. For instance, a modified β-oxidation reversal pathway could potentially incorporate carboxylated units. In such a pathway, enzymes with altered substrate specificities would be required to recognize and process dicarboxylated acyl-CoA analogues.

The catabolism of dicarboxylic acids has been observed in various microorganisms, typically proceeding through the β-oxidation pathway. This process involves the sequential removal of two-carbon units, ultimately feeding into the central carbon metabolism. It is plausible that the degradation of dicarboxylated hydroxybutanoates would follow a similar enzymatic logic, with hydroxyl groups potentially requiring additional enzymatic modification, such as oxidation, prior to or during the β-oxidation cycle. The discovery of microbial consortia in diverse environments, such as soil and marine sediments, that can utilize dicarboxylic acids as a sole carbon source suggests a rich, yet largely untapped, reservoir of enzymes and catabolic pathways relevant to these compounds.

Future research in this area will likely focus on genome mining of microorganisms from environments rich in complex organic matter to identify putative genes encoding enzymes for the synthesis and degradation of functionalized dicarboxylic acids. Metagenomic and transcriptomic analyses of these microbial communities under conditions of exposure to dicarboxylated hydroxybutanoates could reveal the expression of novel gene clusters involved in their metabolism. Subsequent characterization of the encoded enzymes would be crucial in piecing together these new metabolic puzzles.

Innovative Strategies for Chemo-Enzymatic Synthesis of Complex Analogues

The chemo-enzymatic synthesis of complex organic molecules represents a powerful strategy that combines the selectivity and efficiency of biocatalysts with the versatility of traditional chemical methods. This approach is particularly well-suited for the production of chiral molecules such as the complex analogues of this compound.

A key advantage of enzymatic synthesis is the high degree of stereoselectivity offered by many enzymes, which is often difficult to achieve through purely chemical means. For the synthesis of complex hydroxybutanoate analogues, several classes of enzymes are of particular interest. Aldolases, for instance, are capable of forming carbon-carbon bonds with the creation of new stereocenters. By selecting appropriate aldolases, it is possible to control the stereochemistry of the hydroxyl and carboxyl groups in the target molecule. Similarly, ketoreductases and dehydrogenases can be employed for the stereoselective reduction of keto groups to hydroxyl groups, providing another level of chiral control.

One innovative strategy involves the use of multi-enzyme cascades, where a series of enzymatic reactions are carried out in a single pot. This approach can improve efficiency by minimizing the need for purification of intermediates and by driving reactions to completion. For the synthesis of dicarboxylated hydroxybutanoate analogues, a cascade could be envisioned that starts with simple, achiral precursors and sequentially introduces the desired functional groups with precise stereochemical control.

Chemical synthesis can be integrated into these enzymatic pathways in several ways. For example, chemical methods can be used to synthesize non-natural substrates that can then be acted upon by enzymes to generate novel analogues. Alternatively, chemical transformations can be used to modify the products of enzymatic reactions, further expanding the diversity of accessible molecules. The strategic combination of enzymatic and chemical steps allows for the creation of complex molecular architectures that would be challenging to produce using either approach alone.

Future research in this area will likely focus on the discovery and engineering of novel enzymes with tailored substrate specificities and catalytic activities. The development of robust and scalable multi-enzyme systems will also be a key area of investigation, as will the seamless integration of enzymatic and chemical steps to create efficient and versatile synthetic routes to a wide range of complex, functionalized hydroxybutanoates.

Application of Advanced Computational Chemistry and Modeling for Reaction Prediction and Pathway Design

Advanced computational chemistry and modeling have become indispensable tools in modern biochemical research, offering powerful methods for predicting reaction outcomes and designing novel metabolic pathways. These in silico approaches are particularly valuable in the context of complex molecules like this compound, where experimental exploration can be time-consuming and resource-intensive.

One of the most powerful computational techniques for studying enzymatic reactions is the use of hybrid quantum mechanics/molecular mechanics (QM/MM) methods. In this approach, the electronically active region of the enzyme's active site, where bond-making and bond-breaking events occur, is treated with high-level quantum mechanics, while the surrounding protein and solvent are modeled using more computationally efficient molecular mechanics. This allows for a detailed investigation of reaction mechanisms, including the identification of transition states and the calculation of activation energies. For the synthesis or degradation of dicarboxylated hydroxybutanoates, QM/MM simulations could be used to predict the feasibility of proposed enzymatic reactions and to understand the molecular basis of enzyme specificity and catalysis.

Computational enzyme design is another rapidly advancing field that holds great promise for the synthesis of novel compounds. This approach involves the use of computational algorithms to design new enzymes with desired catalytic activities. Starting from a known protein scaffold, the active site can be redesigned to accommodate new substrates and to catalyze novel chemical transformations. For example, one could computationally design an enzyme to specifically catalyze the carboxylation or hydroxylation of a butanoate backbone, leading to the synthesis of this compound or its analogues. These in silico designs can then be validated experimentally, providing a powerful pipeline for the creation of bespoke biocatalysts.

In addition to studying individual enzymes, computational tools can also be used for the design of entire metabolic pathways. By combining databases of known enzymatic reactions with pathway prediction algorithms, it is possible to identify novel routes for the biosynthesis of target molecules. These in silico pathways can then be implemented and optimized in a suitable microbial host. This approach could be used to design a novel biosynthetic pathway for the production of dicarboxylated hydroxybutanoates from simple starting materials.

The continued development of more accurate and efficient computational methods, coupled with the increasing availability of high-performance computing resources, will undoubtedly accelerate the discovery and design of novel enzymes and metabolic pathways for the synthesis and modification of complex carboxylated hydroxybutanoates.

Exploration of Ecological and Environmental Roles of Related Compounds in Diverse Microbial Ecosystems

The ecological and environmental roles of dicarboxylic acids and hydroxybutanoates are multifaceted, reflecting their central position in microbial metabolism and their biodegradability. While the specific roles of this compound are not well-defined, the functions of structurally related compounds in various microbial ecosystems provide valuable insights into its potential significance.

Dicarboxylic acids are common intermediates in the microbial degradation of a wide range of organic compounds, including hydrocarbons and fatty acids. In soil and marine environments, diverse microbial communities are capable of utilizing dicarboxylic acids as carbon and energy sources, playing a crucial role in carbon cycling. The presence of hydroxyl groups, as seen in hydroxybutanoates, can influence the solubility and reactivity of these molecules, potentially affecting their bioavailability and degradation rates.

Polyhydroxyalkanoates (PHAs), which are polymers of hydroxyalkanoic acids, serve as important carbon and energy storage reserves for many bacteria. The monomeric units of these bioplastics, such as 3-hydroxybutyrate (B1226725), are readily metabolized by a wide range of microorganisms. The biodegradability of PHAs underscores the natural capacity of microbial ecosystems to process and recycle hydroxybutanoate structures. This suggests that smaller, related molecules like dicarboxylated hydroxybutanoates are also likely to be readily degraded in the environment, preventing their accumulation and potential negative impacts.

Beyond their role as metabolic intermediates, some dicarboxylic acids and related compounds may also function as signaling molecules in microbial communities. For instance, certain small molecules can mediate cell-to-cell communication, a process known as quorum sensing, which regulates a variety of collective behaviors in bacteria. While there is currently no direct evidence for the involvement of dicarboxylated hydroxybutanoates in microbial signaling, their structural complexity and the presence of multiple functional groups make them plausible candidates for such roles.

Q & A

Q. What are the recommended protocols for synthesizing Potassium 3,4-dicarboxy-2-hydroxybutanoate, and how can purity be validated?

Methodological Answer: Synthesis typically involves carboxylation and hydroxylation steps under controlled pH and temperature. For purity validation, use a combination of:

- High-Performance Liquid Chromatography (HPLC) with UV detection to assess organic impurities.

- Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H-NMR in DMSO-d as in [EP 4374877 A2]) to confirm structural integrity .

- Ion Chromatography to quantify residual counterions (e.g., sodium or potassium).

- Elemental Analysis to verify stoichiometric ratios of carbon, hydrogen, and oxygen .

Q. Which analytical techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

- FT-IR Spectroscopy : Identify functional groups (e.g., carboxylate, hydroxyl) via characteristic absorption bands.

- Mass Spectrometry (MS) : Use electrospray ionization (ESI-MS) to confirm molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolve crystal structure if single crystals are obtainable.

- Canonical SMILES/InChI : Cross-reference with databases (e.g., ChemBase) to validate stereochemistry and connectivity .

Advanced Research Questions

Q. How should researchers design experiments to assess the stability of this compound under physiological conditions?

Methodological Answer:

- Buffer Compatibility Testing : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C and monitor degradation via HPLC at timed intervals (e.g., 0, 24, 48 hours) .

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability under simulated physiological temperatures.

- Light Sensitivity Assays : Expose to UV-Vis light and quantify photodegradation products using LC-MS.

- Protonation State Analysis : Use potentiometric titration to determine pKa values and predict ionization behavior in biological systems .

Q. How can contradictions in reported bioactivity data for this compound be systematically resolved?

Methodological Answer:

- Meta-Analysis : Compare experimental conditions (e.g., cell lines, assay buffers) across studies to identify variables affecting bioactivity.

- Dose-Response Reproducibility : Replicate assays in triplicate using standardized protocols (e.g., MTT assays for cytotoxicity) and validate with orthogonal methods like flow cytometry .

- Batch-to-Batch Variability Testing : Analyze purity and isomer composition of different synthetic batches to rule out contamination or stereochemical inconsistencies .

- Statistical Rigor : Apply ANOVA or mixed-effects models to account for inter-lab variability .

Q. What advanced methods optimize the detection of this compound in complex biological matrices?

Methodological Answer:

- Derivatization Strategies : Use carbodiimide coupling agents (e.g., EDC/NHS) to conjugate fluorescent tags for enhanced detection in serum or tissue homogenates .

- Capillary Electrophoresis (CE) : Achieve high-resolution separation in low-volume samples by optimizing buffer ionic strength and pH.

- Tandem Mass Spectrometry (MS/MS) : Employ multiple reaction monitoring (MRM) to isolate specific fragment ions and minimize matrix interference .

- Surface Plasmon Resonance (SPR) : Immobilize the compound on gold arrays (e.g., TFGAs) to study binding kinetics with proteins like IL-6 or MMP3 .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.